Defined Stereochemical Purity vs. Common Hydroxyproline Mixtures
The compound is defined by its single, precise (2S,4R) stereochemistry. This is a critical point of differentiation from the more common and less expensive starting material, trans-4-hydroxy-L-proline, which is frequently supplied as a mixture of enantiomers or with undefined stereochemical purity. The targeted procurement of this single diastereomer eliminates the need for costly and time-consuming chiral separation, which is essential for applications requiring high stereochemical fidelity, such as the synthesis of single-enantiomer pharmaceuticals [1].
| Evidence Dimension | Stereochemical Purity/Specificity |
|---|---|
| Target Compound Data | Single, defined (2S,4R) diastereomer |
| Comparator Or Baseline | trans-4-Hydroxy-L-proline (common starting material, may be racemic or contain mixtures) |
| Quantified Difference | Defined vs. potentially undefined isomeric mixture |
| Conditions | Purchasing specifications and analytical data from suppliers |
Why This Matters
This eliminates the variable of stereochemical impurity, ensuring reproducible results in asymmetric synthesis and minimizing the risk of synthesizing an undesired stereoisomer of a final drug candidate.
- [1] PubChem. (2026). Compound Summary for CID 11116324: Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate. View Source
